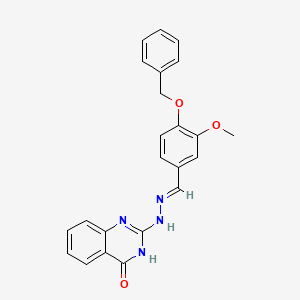![molecular formula C21H14BrN3O4 B6118444 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B6118444.png)
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFAA and belongs to the class of acrylamide derivatives.
Mécanisme D'action
BFAA inhibits the function of ARF by binding to its guanine nucleotide exchange factor (GEF) site. This prevents the exchange of GDP for GTP, which is necessary for ARF activation. The inhibition of ARF function by BFAA leads to the disruption of membrane trafficking and protein transport.
Biochemical and Physiological Effects:
BFAA has been shown to have significant biochemical and physiological effects on cells. The inhibition of ARF function by BFAA leads to the accumulation of vesicles and the disruption of Golgi apparatus structure. BFAA has also been shown to induce apoptosis in cancer cells by inhibiting the function of the anti-apoptotic protein Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using BFAA in lab experiments is its specificity for ARF inhibition. BFAA has been shown to be a potent inhibitor of ARF function, with minimal effects on other cellular processes. However, one of the limitations of using BFAA is its potential toxicity. BFAA has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BFAA. One potential direction is the development of more potent and selective ARF inhibitors. This could lead to the discovery of new therapeutic targets for the treatment of diseases such as cancer and neurodegenerative disorders. Another future direction is the study of the physiological effects of BFAA in vivo. This could provide insights into the role of ARF in various physiological processes and lead to the development of new therapies for diseases. Additionally, the study of BFAA in combination with other drugs could lead to the discovery of new synergistic effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BFAA involves the reaction of 2-bromo-4-nitrophenyl furan-2-carboxylate with 2-methylphenyl isocyanate in the presence of a base. The resulting intermediate is then reacted with acrylonitrile to obtain the final product. The synthesis of BFAA is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Applications De Recherche Scientifique
BFAA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BFAA is in the study of protein trafficking and membrane dynamics. BFAA has been shown to inhibit the function of ADP-ribosylation factor (ARF), a protein that plays a crucial role in membrane trafficking. BFAA has been used to study the role of ARF in various cellular processes, including endocytosis, exocytosis, and intracellular transport.
Propriétés
IUPAC Name |
(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O4/c1-13-4-2-3-5-19(13)24-21(26)14(12-23)10-16-7-9-20(29-16)17-8-6-15(25(27)28)11-18(17)22/h2-11H,1H3,(H,24,26)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDIHRLSVJUIIJ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6118362.png)
![2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6118369.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6118399.png)
![[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B6118416.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6118428.png)

![N-(3-chloro-2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6118437.png)
![{1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6118442.png)

![5-(4-fluorophenyl)-2-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B6118457.png)

![2-{2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6118466.png)
![2-{4-[2-(isopropylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6118468.png)
![N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B6118472.png)